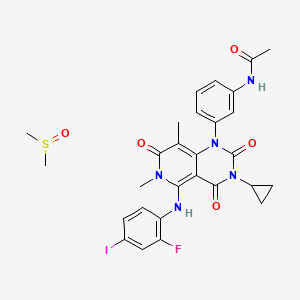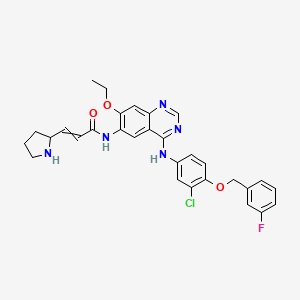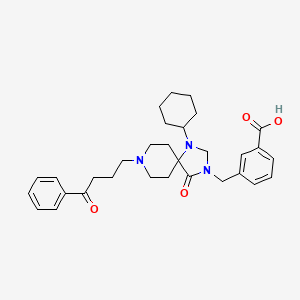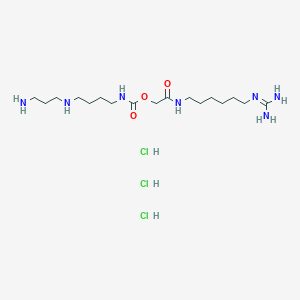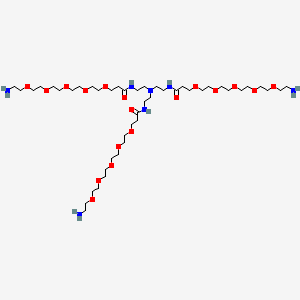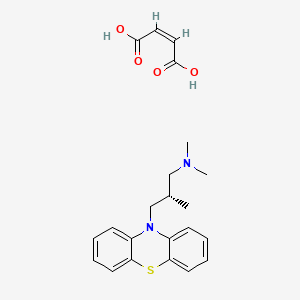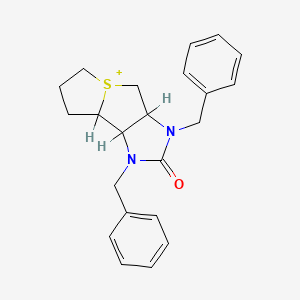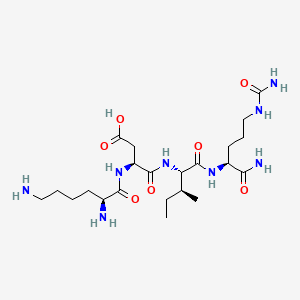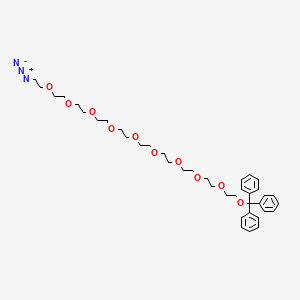
UCL-1684 Br
概要
説明
UCL-1684 Br is a highly potent, non-peptidic blocker of the apamin-sensitive Ca2±activated K+ channel (KCa2.1). It blocks hKCa2.1 and rKCa2.2 channels expressed in HEK 293 cells with IC50 values of 762 and 364 pM respectively .
Molecular Structure Analysis
The chemical name of UCL-1684 Br is 6,12,19,20,25,26-Hexahydro-5,27:13,18:21,24-trietheno-11,7-metheno-7H-dibenzo[b,n][1,5,12,16]tetraazacyclotricosine-5,13-diium dibromide . The molecular weight is 654.44 .Physical And Chemical Properties Analysis
UCL-1684 Br has a molecular weight of 654.44 and a chemical formula of C34H30Br2N4. It’s soluble in DMSO .科学的研究の応用
Potassium Channel Blocker
UCL 1684 is a highly potent, non-peptidic blocker of the apamin-sensitive Ca2±activated K+ channel (KCa2.1) with an IC50 of 3 nM in rat sympathetic neurons . It blocks hKCa2.1 and rKCa2.2 channels expressed in HEK 293 cells with IC50 values of 762 and 364 .
Antagonist of M3 Muscarinic Acetylcholine Receptors
Bis-quinolinium cyclophanes UCL 1684 and UCL 1848 are high affinity SK potassium channel antagonists and have been investigated as M3 muscarinic receptor (mACHR) antagonists . UCL 1684 antagonized M1 (IC50 0.12 μM) and M5 (IC50 0.52 μM) mACHR responses .
Competitive Antagonist at M3 Receptors
UCL 1684 was determined to be a competitive antagonist at M3 receptors as it increased the EC50 for carbachol without a reduction in the maximum response .
Airway Smooth Muscle Relaxant
Given mACHR roles in airway smooth muscle (ASM) contractility, UCL 1684 has been tested for its ability to relax ASM. It reduced carbachol-evoked ASM contractions (>90%, IC50 0.43 μM), and calcium mobilization in rodent and human lung ASM cells .
Antimicrobial Compound
Dequalinium, a derivative of which is UCL 1684, is used as an antimicrobial compound for oral health and other microbial infections .
Analyzing Mechanism for Ammonium-Mediated Displacement
UCL 1684 ditrifluoroacetate hydrate has been used for analyzing the mechanism for ammonium-mediated displacement of the protonated analyte from analyte-trifluoroacetic acid (TFA) ion-pair .
作用機序
Target of Action
UCL-1684 Br, also known as UCL 1684, primarily targets the apamin-sensitive Ca2±activated K+ channel (KCa2.1) . This channel is a type of small conductance calcium-activated potassium (SK) channel . The compound acts as a highly potent, non-peptidic blocker of these channels .
Mode of Action
UCL-1684 Br interacts with its targets by blocking the KCa2.1 and rKCa2.2 channels . It has been shown to produce direct atrial-selective inhibition of sodium channel current (INa) and shift SS inactivation of the cardiac sodium channels . This results in changes such as the induction of postrepolarization refractoriness (PRR), decrease in Vmax, increase in diastolic threshold of excitation (DTE), and extension of the shortest S1-S1 interval .
Biochemical Pathways
The primary biochemical pathway affected by UCL-1684 Br is the calcium-activated potassium channel pathway . By blocking these channels, the compound alters the flow of potassium ions, which can have downstream effects on various cellular processes, including the regulation of membrane potential and calcium signaling.
Pharmacokinetics
It’s known that the compound is a solid substance with a molecular weight of 65444 . It’s also soluble in DMSO up to 10 mM .
Result of Action
The molecular and cellular effects of UCL-1684 Br’s action include the prolongation of the effective refractory period (ERP) in an atrial-selective manner . This is secondary to the induction of postrepolarization refractoriness . In vivo studies have shown that UCL-1684 Br can increase the Wenckebach cycle length to 115.0±5.1% of the baseline value .
Safety and Hazards
特性
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.2BrH/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;;/h1-20H,21-24H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMQIKQVCWNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UCL-1684 Br | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the precise mechanism remains unclear, research suggests UCL 1684 likely binds to the outer pore region of SK channels. [] This binding physically obstructs the flow of potassium ions through the channel, leading to channel blockade. []
ANone: Blocking SK channels with UCL 1684 increases neuronal excitability by reducing the afterhyperpolarization (AHP) that follows an action potential. [, ] This AHP reduction allows neurons to fire action potentials more readily.
ANone: The molecular formula of UCL 1684 is C34H28N4 • 2C2HF3O2. Its molecular weight is 738.6 g/mol. []
ANone: While specific spectroscopic data is not provided in the provided research, it's important to note that these compounds are typically characterized using techniques such as NMR and mass spectrometry. []
ANone: The provided research primarily focuses on the pharmacological characterization of UCL 1684 as a tool to study SK channels. Information regarding material properties, catalytic activity, environmental impact, or other aspects listed above are not discussed within the provided research context.
ANone: The discovery of UCL 1684 stemmed from research seeking potent and selective non-peptidic blockers of SK channels. Dequalinium, an antiseptic compound, demonstrated initial promise as a relatively potent SK channel blocker. [] This spurred further research leading to the design and synthesis of bis-quinolinium cyclophanes, with UCL 1684 emerging as a highly potent example. [, ]
ANone: The development and characterization of potent and selective SK channel blockers like UCL 1684 represent a crucial advancement in understanding the physiological and pathological roles of these channels. [] This knowledge can potentially be leveraged for developing novel therapeutic agents for various conditions, including myotonic muscular dystrophy, gastrointestinal dysmotilities, memory disorders, and others. [, , , ] Further research is crucial for validating these targets and addressing potential side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)

